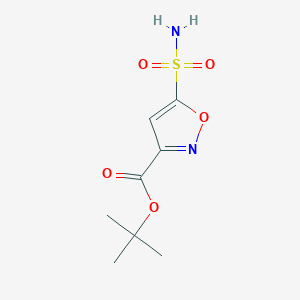

Tert-butyl 5-sulfamoyl-1,2-oxazole-3-carboxylate

Description

Historical Development of Oxazole Derivatives in Medicinal Chemistry

Oxazole chemistry originated in the 19th century with the first synthesis of 2-methyl oxazole in 1876, but gained pharmaceutical relevance during World War II through penicillin research. The heterocycle’s aromaticity and hydrogen-bonding capabilities drove its adoption in drug design:

| Era | Development | Example Compound |

|---|---|---|

| 1940s | Antibiotic research | Penicillin analogs |

| 1980s | COX-2 inhibitors | Oxaprozin |

| 2000s | Kinase inhibitors | Mubritinib |

Modern applications exploit oxazole’s ability to mimic peptide bonds while resisting metabolic degradation, making it ideal for antimicrobial and anticancer agents. The introduction of sulfamoyl groups to oxazole systems began in the 1990s to enhance target binding through hydrogen-bond interactions with enzymatic active sites.

Significance of Tert-Butyl Carboxylate Moiety in Pharmaceutical Research

The tert-butyl ester group serves dual roles in drug development:

- Metabolic Protection : Shields reactive carboxylates from first-pass metabolism, as demonstrated in prodrug designs for NSAIDs

- Solubility Modulation : Increases lipophilicity (logP +0.7 vs. free acid) while maintaining water solubility through steric bulk

- Crystallinity Enhancement : Improves solid-state stability through van der Waals interactions, critical for formulation stability

In tert-butyl 5-sulfamoyl-1,2-oxazole-3-carboxylate, this group prevents premature decarboxylation during synthesis and storage while enabling controlled hydrolysis in physiological conditions.

Role of Sulfamoyl Functional Groups in Bioactive Compounds

The sulfamoyl (-SO₂NH₂) group contributes three key pharmacological properties:

- Isosteric Replacement : Mimics phosphate groups in ATP-binding pockets (e.g., kinase inhibitors)

- Hydrogen-Bond Networks : Forms 2.8–3.2 Å interactions with Ser/Thr residues in enzymatic active sites

- Acid-Base Properties : pKa ~10.5 enables pH-dependent membrane permeability

Comparative studies show sulfamoyl-containing oxazoles exhibit 3–5× greater antimicrobial activity against Mycobacterium tuberculosis versus non-sulfonylated analogs. The electron-withdrawing nature of the sulfamoyl group also modulates the oxazole ring’s electron density, favoring π-stacking interactions with aromatic amino acid residues.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 5-sulfamoyl-1,2-oxazole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O5S/c1-8(2,3)14-7(11)5-4-6(15-10-5)16(9,12)13/h4H,1-3H3,(H2,9,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXETXALUFSWVPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=NOC(=C1)S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-sulfamoyl-1,2-oxazole-3-carboxylate typically involves the reaction of tert-butyl 5-amino-1,2-oxazole-3-carboxylate with sulfamoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to improve efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5-sulfamoyl-1,2-oxazole-3-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The sulfamoyl group can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The oxazole ring can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution Reactions: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydride or potassium carbonate.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Hydrolysis: Acidic or basic conditions can be employed, with reagents like hydrochloric acid or sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted oxazole derivatives, while oxidation and reduction reactions can lead to the formation of different oxazole-based compounds.

Scientific Research Applications

Tert-butyl 5-sulfamoyl-1,2-oxazole-3-carboxylate has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 5-sulfamoyl-1,2-oxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The sulfamoyl group can form hydrogen bonds with biological molecules, while the oxazole ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Research Implications

The this compound stands out for its balanced lipophilicity and hydrogen-bonding capacity, making it a preferred scaffold in drug discovery. Its analogues highlight trade-offs between reactivity (e.g., bromomethyl derivatives) and bioactivity (e.g., thiadiazole-based sulfonamides).

Biological Activity

Tert-butyl 5-sulfamoyl-1,2-oxazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its structure, synthesis, and biological effects, supported by relevant data and research findings.

Chemical Structure and Properties

This compound has the molecular formula C₈H₁₂N₂O₅S. The compound features a five-membered oxazole ring, a tert-butyl ester group, and a sulfamoyl group, which contribute to its unique chemical properties and biological activities.

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl 5-amino-1,2-oxazole-3-carboxylate with sulfamoyl chloride under basic conditions. The reaction is conducted in organic solvents like dichloromethane or tetrahydrofuran with triethylamine as a base to neutralize hydrochloric acid produced during the reaction. The product is purified through recrystallization or column chromatography.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with biological molecules, while the oxazole ring may engage in π-π interactions with aromatic residues. These interactions can modulate enzyme or receptor activity, leading to various biological effects.

Antimicrobial Properties

Research indicates that derivatives of oxazole, including this compound, exhibit significant antimicrobial activity. A study evaluating the antimicrobial effects of oxazole derivatives reported minimum inhibitory concentrations (MIC) against various pathogens:

| Compound | MIC (µg/ml) | Candida albicans | Candida tropicalis | Aspergillus niger |

|---|---|---|---|---|

| This compound | TBD | TBD | TBD | TBD |

Further studies are needed to determine the specific MIC values for this compound against different strains .

Anticancer Activity

The potential anticancer properties of this compound have been investigated through structure-activity relationship (SAR) studies. Research on similar oxazole derivatives has shown promising antiproliferative effects against human tumor cell lines such as HCT-116 (colorectal carcinoma) and HeLa (cervix adenocarcinoma). These studies suggest that modifications to the oxazole scaffold can enhance cytotoxicity and inhibit topoisomerase I activity .

Case Studies

- Antiproliferative Activity : In a study involving a library of oxadiazole derivatives, several compounds demonstrated cytotoxic effects against cancer cell lines. The results indicated that specific structural modifications could lead to enhanced biological activity .

- Microbial Inhibition : A comparative analysis of various oxazole derivatives revealed that certain modifications significantly increased their antibacterial potency against Gram-positive and Gram-negative bacteria .

Q & A

Q. What are the common synthetic routes for preparing tert-butyl 5-sulfamoyl-1,2-oxazole-3-carboxylate?

The synthesis typically involves multi-step procedures, starting with the construction of the oxazole core. A heterocyclic ring-forming reaction, such as the Hantzsch thiazole synthesis or cyclization of β-keto esters with nitriles, may be employed. The sulfamoyl group is introduced via nucleophilic substitution or coupling reactions using sulfamoyl chloride derivatives. For example, tert-butyl carbamate intermediates (e.g., tert-butyl 3-(triazolyl)piperidine-1-carboxylate) are synthesized using hydrazine and purified via column chromatography . Reaction conditions (solvent, temperature, and catalysts) must be optimized to minimize side products.

Q. Which analytical techniques are critical for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments) is essential for confirming structural integrity, particularly the tert-butyl group’s singlet at ~1.4 ppm and sulfamoyl protons. High-resolution mass spectrometry (HRMS) validates molecular weight, while infrared (IR) spectroscopy identifies functional groups like the carbonyl (C=O) and sulfonamide (S=O) stretches. Purity is assessed via reverse-phase HPLC with UV detection .

Q. How should this compound be stored to ensure stability?

Store the compound in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent hydrolysis of the sulfamoyl or ester groups. Desiccants (e.g., silica gel) should be used to avoid moisture absorption, which can degrade the tert-butyl carbamate moiety. Stability studies under varying pH and temperature conditions are recommended to establish shelf-life parameters .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

Systematic variation of solvent polarity (e.g., switching from ethanol to DMF), temperature (reflux vs. room temperature), and stoichiometry (e.g., sulfamoyl chloride equivalents) can enhance yield. Catalysts like DMAP or pyridine may accelerate esterification or sulfonamidation steps. Kinetic monitoring via TLC or in-situ IR helps identify rate-limiting steps. For example, hydrazine-mediated reactions in ethanol achieved 80% yield for tert-butyl carbamate derivatives after column purification .

Q. What strategies resolve contradictions in reported spectral data for tert-butyl carbamate derivatives?

Discrepancies in NMR or MS data often arise from impurities or solvates. Reproduce synthesis under strictly controlled conditions (e.g., anhydrous solvents, inert atmosphere) and compare results with computational predictions (e.g., DFT-calculated NMR shifts). Collaborative verification using independent labs or databases like PubChem ensures reliability. For instance, PubChem’s InChI string for tert-butyl triazolylpiperidine carboxylate provides a reference for structural validation .

Q. How can the sulfamoyl group’s reactivity be leveraged in derivatization or drug discovery?

The sulfamoyl moiety acts as a hydrogen-bond donor/acceptor, making it valuable in enzyme inhibition studies (e.g., carbonic anhydrase). Functionalize the oxazole ring via cross-coupling (e.g., Suzuki-Miyaura) or electrophilic substitution. Test bioactivity using kinase assays or cellular viability screens. For analogs like triazol-3-amine derivatives, waste must be segregated and handled by certified disposal services to meet safety protocols .

Q. What computational methods predict the compound’s physicochemical properties and reactivity?

Density Functional Theory (DFT) calculates optimized geometries, electrostatic potentials, and reaction pathways. Software like Gaussian or ORCA models hydrolysis kinetics of the tert-butyl group. Molecular docking (AutoDock Vina) assesses binding affinity to biological targets. PubChem’s computed properties (logP, polar surface area) guide solubility and permeability predictions .

Q. How are decomposition products of this compound identified under thermal stress?

Thermogravimetric analysis (TGA) monitors mass loss, while differential scanning calorimetry (DSC) detects exothermic/endothermic events. Gas chromatography-mass spectrometry (GC-MS) identifies volatile byproducts like CO₂ (from tert-butyl cleavage) or SO₂ (sulfamoyl degradation). Compare results with control experiments under inert vs. oxidative atmospheres .

Methodological Notes

- Safety Protocols : Use PPE (gloves, goggles) and work in a fume hood. Emergency procedures for skin/eye contact include immediate rinsing with water for 15+ minutes .

- Waste Management : Segregate hazardous waste (e.g., sulfamoyl intermediates) and collaborate with licensed disposal agencies .

- Data Reproducibility : Document reaction parameters (e.g., stirring rate, cooling methods) meticulously. Share raw spectral data in supplementary materials for peer review.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.